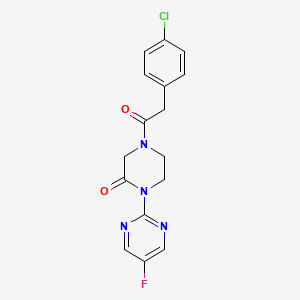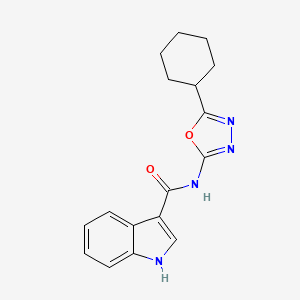
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles often involves the use of benhydrazide as the starting material . Depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Molecular Structure Analysis
The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific oxadiazole compound can vary widely depending on its structure and substituents. For example, “(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine” is a solid at room temperature .Aplicaciones Científicas De Investigación
Anticancer Activity
“N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide” has shown potential in anticancer research. For instance, N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide, a derivative of this compound, has been evaluated for its anticancer activity against different cancer cell lines .
Antidiabetic Activity
Compounds with an amide and sulphonamide group in the oxadiazole structure, such as “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide”, have been observed to enhance antidiabetic activities. They have shown more than 70% inhibition of α-amylase .
High Energy Molecules
Oxadiazoles, including “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide”, have been established as potential high-energy cores. Their derivatives have shown favorable oxygen balance and positive heat of formations .
Vasodilator Activity
Oxadiazoles have been used in medicinal applications as vasodilators . This suggests that “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide” could potentially be used in research related to cardiovascular diseases.
Anticonvulsant Activity
Oxadiazoles have also been used in medicinal applications as anticonvulsants . This suggests that “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide” could potentially be used in research related to neurological disorders.
Material Science Applications
Oxadiazoles are of considerable importance in different fields such as material science . Therefore, “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide” could potentially be used in research related to the development of new materials.
Mecanismo De Acción
Target of Action
Compounds containing the 1,3,4-oxadiazole nucleus are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It is known that 1,3,4-oxadiazoles interact with their targets in a way that leads to their broad range of chemical and biological properties .
Biochemical Pathways
It is known that compounds with the 1,3,4-oxadiazole nucleus can influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
It is known that 1,3,4-oxadiazoles have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-15(13-10-18-14-9-5-4-8-12(13)14)19-17-21-20-16(23-17)11-6-2-1-3-7-11/h4-5,8-11,18H,1-3,6-7H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRWGRWRSXCENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

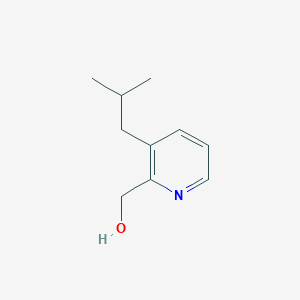
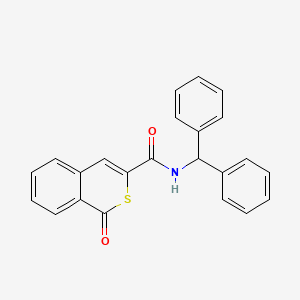

![4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2994477.png)
![3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2994478.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2994479.png)

![2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2994481.png)

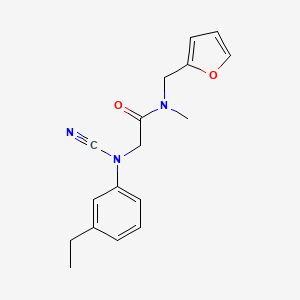
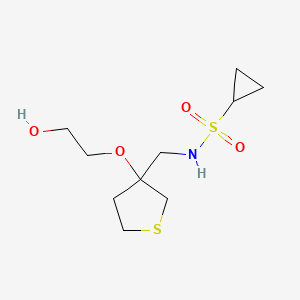
![3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate](/img/structure/B2994487.png)
![7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2994492.png)
